(4-Methylpiperazin-1-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
Research has demonstrated the synthesis of novel compounds closely related to (4-Methylpiperazin-1-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone, aiming at developing new therapeutics. For instance, Nagaraj, Srinivas, and Rao (2018) have synthesized a series of triazole analogues of piperazine with significant antibacterial activity against human pathogenic bacteria, indicating potential for developing new antibacterial agents (A. Nagaraj, S. Srinivas, G. N. Rao, 2018).
Structural Characterization and Theoretical Studies
Another study by Shahana and Yardily (2020) focused on the synthesis and spectral characterization of novel thiazole and thiophene-containing compounds, employing density functional theory (DFT) and docking studies to understand their antibacterial activity. This research contributes to the understanding of how such compounds interact with bacterial enzymes or structures, which could be crucial for designing drugs targeting specific bacterial infections (M. Shahana, A. Yardily, 2020).
Antiproliferative Properties and Tubulin Polymerization Inhibition
Prinz et al. (2017) reported on a series of phenylpiperazin-1-yl)methanones derived from tricyclic heterocycles, showcasing excellent antiproliferative properties and the ability to inhibit tubulin polymerization. This indicates their potential as cancer therapeutics by disrupting the mitotic process in cancer cells, leading to cell cycle arrest at the G2/M phase (H. Prinz, Ann-Kathrin Ridder, K. Vogel, K. Böhm, I. Ivanov, Jahan B. Ghasemi, E. Aghaee, K. Müller, 2017).
Nonlinear Optical Properties
Revathi et al. (2018) synthesized and characterized an organic compound, demonstrating its nonlinear optical (NLO) properties through various spectroscopic and crystallographic techniques. This highlights a potential application in materials science, specifically in the development of NLO materials for optical switching, modulation, and telecommunication technologies (B. Revathi, D. Jonathan, S. Sathya, G. Usha, 2018).
Mechanism of Action
Target of Action
The primary targets of this compound are Aurora kinase A and Serine/threonine-protein kinase PLK1 . These kinases play crucial roles in cell division and are often overexpressed in cancer cells, making them potential targets for anti-cancer therapies .
Mode of Action
This inhibition could disrupt the normal cell division process, leading to cell death .
Biochemical Pathways
Given its targets, it is likely to impact pathways related to cell division and growth .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its targets, it is likely to induce cell death in cells overexpressing aurora kinase a and serine/threonine-protein kinase plk1 .
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS2/c1-16-6-8-18(9-7-16)15(19)17-5-4-14(21-12-10-17)13-3-2-11-20-13/h2-3,11,14H,4-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUBKIFHWMEDNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCC(SCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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